molecular formula C12H19ClN2 B3053525 4-Chloro-N-[2-(diethylamino)ethyl]aniline CAS No. 5427-35-0

4-Chloro-N-[2-(diethylamino)ethyl]aniline

Cat. No.: B3053525
CAS No.: 5427-35-0
M. Wt: 226.74 g/mol
InChI Key: NCAAIVMJHDTUNT-UHFFFAOYSA-N
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Description

4-Chloro-N-[2-(diethylamino)ethyl]aniline, with the CAS number 5427-35-0 and molecular formula C12H19ClN2, is a chemical compound of interest in organic and medicinal chemistry research . Its structure features a chloro-substituted aniline group linked to a diethylaminoethyl chain, making it a potential intermediate or building block in synthetic chemistry . Compounds with similar diethylaminoethyl-aniline motifs, such as procainamide, are known for their use in scientific research, particularly in the study of ion-pair complexes and their physicochemical properties . Research on such analogous structures has explored their synthesis, characterization via spectroscopic methods (IR, NMR), and computational studies using density functional theory (DFT) to understand their electronic characteristics . Furthermore, related complex structures have been investigated for various research applications, including antimicrobial activity studies . This product is intended for use in a laboratory setting as a chemical intermediate or reference standard. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in accordance with all relevant laboratory safety procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chlorophenyl)-N',N'-diethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2/c1-3-15(4-2)10-9-14-12-7-5-11(13)6-8-12/h5-8,14H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAAIVMJHDTUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00969289
Record name N~2~-(4-Chlorophenyl)-N~1~,N~1~-diethylethane-1,2-diamine
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Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5427-35-0
Record name NSC13014
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13014
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~2~-(4-Chlorophenyl)-N~1~,N~1~-diethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00969289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Identity and Contextual Significance

Historical Context of Related Anilines and Diamines in Chemical Research

The study of anilines has been pivotal in the advancement of organic chemistry and the chemical industry. The story of aniline (B41778) begins in the early 19th century with several chemists isolating it from different sources through destructive distillation, initially without realizing they were all dealing with the same substance. It was in 1843 that August Wilhelm von Hofmann demonstrated that these various isolates were, in fact, a single compound, which came to be known as aniline.

A watershed moment in the history of aniline research occurred in 1856 when Hofmann's student, William Henry Perkin, accidentally synthesized the first synthetic dye, mauveine, while attempting to produce quinine (B1679958) from aniline. This serendipitous discovery launched the synthetic dye industry, with Germany, in particular, capitalizing on aniline chemistry to build a massive industrial sector. Companies like BASF (Badische Anilin- und Soda-Fabrik) owe their origins to the commercial production of aniline-based dyes. This industrial boom spurred intensive research into aniline and its derivatives, uncovering a vast range of chemical reactions and applications. Beyond dyes, aniline derivatives later found use as analgesics and became crucial intermediates in the production of rubber and polymers.

The development and study of diamines, organic compounds containing two amino groups, paralleled the growth in amine research. Ethylene diamine, a simple aliphatic diamine, and its derivatives became fundamental building blocks in coordination chemistry and in the synthesis of polymers and pharmaceuticals. The combination of aromatic aniline structures with aliphatic diamine side chains created a new class of compounds with unique properties, merging the electronic characteristics of the aromatic ring with the flexible, basic nature of the aliphatic chain. This fusion set the stage for the synthesis and investigation of more complex molecules like 4-Chloro-N-[2-(diethylamino)ethyl]aniline.

Rationale for Research Interest in the this compound Scaffold

The scientific interest in the this compound scaffold stems from the distinct chemical properties and potential applications of its constituent parts: the 4-chloroaniline (B138754) core and the N-[2-(diethylamino)ethyl] side chain. The combination of these two moieties into a single molecule creates a versatile platform for further chemical synthesis and material science exploration.

The 4-Chloroaniline Core: The 4-chloroaniline (p-chloroaniline) moiety is a significant structural unit in industrial and medicinal chemistry. It serves as a crucial intermediate in the manufacturing of a variety of products, including azo dyes, pigments, pesticides (such as pyraclostrobin (B128455) and diflubenzuron), and pharmaceuticals. nbinno.comwikipedia.org The presence of the chlorine atom on the benzene (B151609) ring is particularly noteworthy. In drug discovery, the inclusion of chlorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. nih.gov More than 250 FDA-approved drugs contain chlorine, highlighting its importance in pharmaceutical design. nih.gov Therefore, the 4-chloroaniline backbone provides a well-established and synthetically accessible starting point for creating more complex molecules with potential biological or material applications. nih.govmdpi.com

The Diethylaminoethyl Side Chain: The diethylaminoethyl group, -CH₂CH₂N(CH₂CH₃)₂, is a common feature in many biologically active compounds and functional materials. This group imparts increased water solubility and basicity to a molecule. For instance, the local anesthetic procaine (B135) is synthesized using a precursor containing a diethylaminoethanol group. atamankimya.com Furthermore, the diethylaminoethyl (DEAE) functional group is famously attached to cellulose (B213188) to create DEAE-cellulose, a positively charged resin widely used in ion-exchange chromatography for the purification of negatively charged proteins and nucleic acids. wikipedia.orgtiu.edu.iq This ability to interact with other molecules through ionic and hydrogen bonding makes the diethylaminoethyl group a valuable component in designing molecules for specific binding or catalytic functions.

By combining these two structural motifs, the this compound scaffold emerges as a promising building block. Its structure suggests potential as a precursor for novel dyes, agrochemicals, or pharmaceutical candidates. Researchers may explore its use in organic synthesis or in the development of new functional polymers and materials where its unique combination of an aromatic, halogenated core and a flexible, basic side chain can be exploited.

Classification within Organic Nitrogenous Compounds: Amines and Substituted Anilines

This compound belongs to the broad class of organic compounds known as amines. Amines are derivatives of ammonia (B1221849) (NH₃) where one or more hydrogen atoms are replaced by organic substituents, such as alkyl or aryl groups. ncats.io The classification of amines can be approached in several ways, based on the nature of the organic groups and the degree of substitution on the nitrogen atom.

Based on the number of organic groups directly attached to a nitrogen atom, amines are categorized as primary (1°), secondary (2°), or tertiary (3°). wikipedia.org

Primary (1°) amines have one organic group bonded to the nitrogen (RNH₂).

Secondary (2°) amines have two organic groups bonded to the nitrogen (R₂NH).

Tertiary (3°) amines have three organic groups bonded to the nitrogen (R₃N).

The compound this compound is notable for containing two distinct amine functional groups:

A secondary aromatic amine (aniline type): The nitrogen atom is bonded to the 4-chlorophenyl ring and the ethylaminoethyl group.

A tertiary aliphatic amine: The terminal nitrogen atom is bonded to two ethyl groups and the ethylaniline group.

Amines are also classified based on the nature of the carbon-containing groups attached to the nitrogen.

Aliphatic amines have only alkyl groups attached to the nitrogen atom.

Aromatic amines have one or more aryl (aromatic ring) groups attached directly to the nitrogen atom. ncats.io

Aniline (C₆H₅NH₂) is the simplest aromatic amine. nbinno.com Any aniline derivative that retains the N-aryl bond is classified as an aromatic amine. Therefore, this compound is classified as a substituted aniline and, more broadly, as an aromatic amine. Its full IUPAC name, N'-(4-chlorophenyl)-N,N-diethylethane-1,2-diamine, further clarifies its structure as a derivative of ethane-1,2-diamine with both a 4-chlorophenyl and two ethyl substituents.

Table of Chemical Identifiers for this compound

IdentifierValue
IUPAC NameN'-(4-chlorophenyl)-N,N-diethylethane-1,2-diamine
CAS Number5427-35-0
Molecular FormulaC₁₂H₁₉ClN₂
InChI KeyNCAAIVMJHDTUNT-UHFFFAOYSA-N

Classification Summary

Classification TypeCategory
Functional GroupAmine, Aniline, Diamine
Substitution (Aniline Nitrogen)Secondary (2°)
Substitution (Terminal Nitrogen)Tertiary (3°)
Nature of SubstituentsAromatic & Aliphatic

Synthetic Methodologies and Strategies for 4 Chloro N 2 Diethylamino Ethyl Aniline

Retrosynthetic Analysis of 4-Chloro-N-[2-(diethylamino)ethyl]aniline

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available precursors. ias.ac.in For this compound, two primary bond disconnections are considered:

Disconnection of the Aryl-Nitrogen (C-N) bond: This is the most common disconnection strategy. It breaks the bond between the chlorophenyl ring and the nitrogen atom of the ethylenediamine (B42938) side chain. This approach leads to two potential precursor fragments: a 4-chlorophenyl electrophile (such as 1,4-dichlorobenzene (B42874) or 4-chloroaniline) and a nucleophilic N,N-diethylethylenediamine. This strategy forms the basis for methods like nucleophilic aromatic substitution and cross-coupling reactions.

Disconnection of the Ethyl-Nitrogen (C-N) bond: This strategy involves cleaving the bond between the ethyl group and the aniline (B41778) nitrogen. This leads to 4-chloroaniline (B138754) and an electrophilic 2-(diethylamino)ethyl fragment (like 2-(diethylamino)ethyl chloride). This pathway is central to amidation-reduction sequences and some alkylation approaches.

These disconnections reveal the key starting materials and guide the selection of appropriate synthetic reactions to form the target molecule.

Classical and Modern Synthetic Routes to this compound

Several synthetic methodologies can be employed to construct this compound, ranging from classical multi-step procedures to modern catalytic reactions.

Reductive amination, or reductive alkylation, is a powerful method for forming C-N bonds by converting a carbonyl group to an amine. wikipedia.orglibretexts.org In a typical process, an amine reacts with a ketone or aldehyde to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com

For the synthesis of the target compound, a plausible reductive amination route would involve the reaction of 4-chloroaniline with diethylaminoacetaldehyde. The reaction proceeds under mildly acidic conditions, and a variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being particularly effective and selective. masterorganicchemistry.comorganic-chemistry.org

Table 1: Reductive Amination Reaction Parameters

Amine Carbonyl Compound Reducing Agent Solvent Typical Conditions
4-Chloroaniline Diethylaminoacetaldehyde Sodium triacetoxyborohydride Dichloroethane (DCE) Room Temperature, 12-24h

This method is advantageous due to its operational simplicity and the use of mild reaction conditions. wikipedia.org

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. libretexts.orgsemanticscholar.org The reaction involves the attack of a nucleophile on an aryl halide, leading to the substitution of the halide. libretexts.org

A common SNAr strategy for synthesizing this compound involves the reaction of N,N-diethylethylenediamine with an activated 4-chlorophenyl precursor. For this reaction to proceed efficiently, the chlorine atom must be activated by a strong electron-withdrawing group, such as a nitro group, in the ortho or para position. libretexts.org

A typical sequence would be:

Reaction of 1,4-dichloro-2-nitrobenzene with N,N-diethylethylenediamine. The nitro group activates the chlorine at position 1 for nucleophilic attack.

Subsequent reduction of the nitro group to an amino group.

Removal of the amino group via diazotization followed by reduction (Sandmeyer-type reaction) to yield the final product.

While effective, this multi-step process can be lengthy. Direct substitution on 1,4-dichlorobenzene is generally difficult due to the lack of activation and requires harsh conditions.

A robust and frequently used method for preparing N-alkylanilines is the formation of an amide followed by its reduction. youtube.com This two-step sequence offers a reliable way to construct the target molecule.

Amidation: 4-chloroaniline is first acylated to form an intermediate amide. This is typically achieved by reacting 4-chloroaniline with chloroacetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. The resulting N-(4-chlorophenyl)-2-chloroacetamide is then treated with diethylamine (B46881), which displaces the chloride to form N-(4-chlorophenyl)-2-(diethylamino)acetamide.

Reduction: The amide carbonyl group is then reduced to a methylene (B1212753) (-CH2-) group. Lithium aluminum hydride (LiAlH4) is a powerful and common reagent for this transformation, effectively converting the amide to the final secondary amine product. youtube.comorganic-chemistry.org Other modern reducing agents, such as borane (B79455) complexes or various silanes in the presence of a catalyst, can also be employed, sometimes offering greater functional group tolerance. organic-chemistry.org

Table 2: Amidation-Reduction Sequence

Step Reactant 1 Reactant 2 Reagent/Conditions Intermediate/Product
1a 4-Chloroaniline Chloroacetyl chloride Pyridine, CH2Cl2, 0°C to RT N-(4-chlorophenyl)-2-chloroacetamide
1b N-(4-chlorophenyl)-2-chloroacetamide Diethylamine K2CO3, Acetonitrile (B52724), Reflux N-(4-chlorophenyl)-2-(diethylamino)acetamide

Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. wikipedia.org This reaction allows for the formation of C-N bonds by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-synthesis.comlibretexts.org

This methodology provides a direct and highly efficient route to this compound. The reaction would couple 4-chloroaniline with a suitably protected 2-(diethylamino)ethylamine or, more directly, couple an aryl halide like 1-bromo-4-chlorobenzene with N,N-diethylethylenediamine. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. organic-synthesis.comacsgcipr.org

Table 3: Buchwald-Hartwig Amination Parameters

Aryl Halide Amine Palladium Source Ligand Base Solvent Temperature
1-Bromo-4-chlorobenzene N,N-Diethylethylenediamine Pd2(dba)3 XPhos NaOtBu Toluene (B28343) 80-110 °C

The Buchwald-Hartwig amination is known for its broad substrate scope and tolerance of various functional groups, making it a highly versatile tool for synthesizing N-aryl amines. wikipedia.orgacsgcipr.org

Optimization of Reaction Conditions for High Yield and Purity of this compound

Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing side reactions and costs. For each of the synthetic routes described, several parameters can be adjusted.

For Amidation/Reduction:

Solvent and Base: In the amidation step, the choice of solvent and base can influence reaction rates and ease of purification. Aprotic solvents like dichloromethane or THF are common. The strength and solubility of the base (e.g., triethylamine vs. potassium carbonate) can affect the reaction's efficiency.

Reducing Agent: While LiAlH4 is highly effective for amide reduction, its reactivity can be a drawback. Alternative, milder reducing agents like borane-THF complex (BH3·THF) may offer better chemoselectivity if other reducible functional groups are present.

For Buchwald-Hartwig Amination:

Catalyst System: The yield is highly dependent on the combination of the palladium precursor and the phosphine ligand. Screening different ligands (e.g., XPhos, SPhos, BINAP) is often necessary to find the optimal conditions for the specific substrates. organic-synthesis.combeilstein-journals.org

Base and Temperature: The choice of base (e.g., NaOtBu, K3PO4, Cs2CO3) and reaction temperature are crucial. Strong, non-nucleophilic bases are typically required. The temperature must be high enough to drive the catalytic cycle but not so high as to cause catalyst decomposition or side product formation. researchgate.net

Systematic optimization, often employing Design of Experiments (DoE) principles, can identify the ideal combination of these factors to achieve an efficient, scalable, and high-yielding synthesis of this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceutical intermediates and active compounds is a critical aspect of modern chemical manufacturing, aiming to reduce the environmental impact and improve the sustainability of chemical processes. In the context of synthesizing this compound, several green chemistry strategies can be employed to enhance the eco-friendliness of the production process. These strategies primarily focus on the use of alternative energy sources, greener solvents, and catalytic systems that increase efficiency and minimize waste.

A conventional approach for the synthesis of this compound involves the N-alkylation of 4-chloroaniline with 2-(diethylamino)ethyl chloride. This reaction is often carried out using conventional heating in the presence of a base and an organic solvent. However, this method can be associated with long reaction times, high energy consumption, and the use of potentially hazardous solvents. Green chemistry offers several alternatives to address these drawbacks.

One promising green approach is the use of microwave irradiation as an alternative energy source. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings. chim.ityoutube.com This rapid heating can also lead to higher product yields and purity by minimizing the formation of side products. youtube.com For the synthesis of this compound, a microwave-assisted approach could involve reacting 4-chloroaniline with 2-(diethylamino)ethyl chloride in the presence of a base, potentially under solvent-free conditions or with a minimal amount of a high-boiling, polar solvent.

Another key principle of green chemistry is the use of safer solvents or the elimination of solvents altogether. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While the reactants for the synthesis of this compound may have limited solubility in water, the use of phase-transfer catalysis (PTC) can overcome this issue. acsgcipr.org A phase-transfer catalyst facilitates the transfer of reactants between an aqueous phase and an organic phase (which could be one of the reactants itself, in a solvent-free system), enabling the reaction to proceed efficiently. acsgcipr.org This approach allows for the use of inorganic bases like potassium carbonate, which are more environmentally benign than many organic bases. acsgcipr.org The use of PTC can also lead to higher reaction rates and yields.

The following table provides a comparative overview of a conventional synthetic method and potential green synthetic strategies for this compound, highlighting the key green chemistry principles applied in each.

Synthetic StrategyEnergy SourceSolvent SystemCatalystKey Green Chemistry Principles Applied
Conventional Heating Conventional RefluxOrganic Solvent (e.g., Toluene, DMF)--
Microwave-Assisted Synthesis Microwave IrradiationSolvent-free or minimal high-boiling solventBase (e.g., K2CO3)- Energy Efficiency (reduced reaction time) - Waste Prevention (potentially higher yields)
Phase-Transfer Catalysis (PTC) Conventional Heating or MicrowaveWater or Biphasic SystemPhase-Transfer Catalyst (e.g., TBAB) and a base- Use of Safer Solvents (water) - Catalysis (increased efficiency) - Waste Prevention
Ultrasound-Assisted Synthesis Ultrasonic IrradiationSolvent-free or Green SolventBase (e.g., K2CO3)- Energy Efficiency (reduced reaction time and temperature) - Use of Safer Solvents or Solvent-free conditions

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible, aligning with the broader goals of green and sustainable chemistry in the pharmaceutical and chemical industries.

Chemical Reactivity, Reaction Mechanisms, and Transformations of 4 Chloro N 2 Diethylamino Ethyl Aniline

Electrophilic Aromatic Substitution Reactions on the 4-Chloro-N-[2-(diethylamino)ethyl]aniline Core

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the secondary amino group and deactivated by the chlorine atom. The secondary amino group is a powerful ortho, para-directing activator due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. Conversely, the chlorine atom is a deactivating, yet also ortho, para-directing substituent due to the competing effects of its electronegativity (inductive withdrawal) and its lone pairs (resonance donation).

Given that the para position is already occupied by the chlorine atom, electrophilic attack is predominantly directed to the ortho positions relative to the amino group (positions 2 and 6). The activating effect of the amino group generally outweighs the deactivating effect of the chlorine, making the ring susceptible to substitution under controlled conditions.

Key Electrophilic Aromatic Substitution Reactions:

Halogenation: Treatment with halogens (e.g., Br₂, Cl₂) in the presence of a suitable solvent can lead to the introduction of additional halogen atoms onto the aromatic ring, primarily at the ortho positions to the amino group. The reactivity of N,N-dialkylaniline N-oxides with thionyl halides to produce ortho-chloro and para-bromo anilines highlights the regioselectivity that can be achieved in halogenation reactions of aniline (B41778) derivatives. nih.gov For this compound, bromination would be expected to yield 2-bromo-4-chloro-N-[2-(diethylamino)ethyl]aniline.

Nitration: Nitration requires careful control of reaction conditions to prevent oxidation of the amino group and the formation of undesired byproducts. The use of standard nitrating agents (a mixture of nitric acid and sulfuric acid) can lead to complex product mixtures.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the ring, likely at an ortho position.

Friedel-Crafts Reactions: The strong coordination of the amino groups with Lewis acid catalysts typically used in Friedel-Crafts alkylation and acylation reactions often deactivates the ring, making these reactions challenging for anilines unless the amino group is protected.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

Reactions Involving the Tertiary Amine Moiety of this compound

The N,N-diethylamino group is a typical tertiary aliphatic amine and undergoes reactions characteristic of this functional group.

Quaternization (Exhaustive Methylation): Tertiary amines react with alkyl halides, such as methyl iodide, to form quaternary ammonium (B1175870) salts. wikipedia.orgbyjus.com This process, known as exhaustive methylation, converts the tertiary amine into a good leaving group for subsequent elimination reactions. byjus.com The reaction with this compound and excess methyl iodide would yield a quaternary ammonium iodide salt.

N-Oxide Formation: Oxidation of tertiary amines with reagents like hydrogen peroxide or peroxy acids yields N-oxides. pharmacy180.com This transformation is also a significant metabolic pathway mediated by cytochrome P-450 and mixed-function amine oxidase (MFAO). nih.govtandfonline.com The N-oxide of this compound can be formed under appropriate oxidative conditions.

Hofmann Elimination: When the quaternary ammonium hydroxide (B78521) salt (formed from the iodide salt by treatment with silver oxide and water) is heated, it undergoes an elimination reaction to form an alkene. wikipedia.orglibretexts.org This reaction, known as the Hofmann elimination, typically favors the formation of the least substituted alkene (Hofmann's rule). byjus.com In this case, elimination would lead to the cleavage of the C-N bond in the ethyl bridge, yielding N'-(4-chlorophenyl)-N,N-diethylethane-1,2-diamine and ethene, although the specific product depends on which β-hydrogen is abstracted. The mechanism involves converting the amine into a better leaving group through alkylation. youtube.com

Reactions Involving the Secondary Amine Moiety of this compound

The secondary amine in the molecule is an N-aryl amine, and its reactivity is influenced by the attachment to the chlorophenyl ring.

Acylation: The secondary amine can be readily acylated by reaction with acyl chlorides or anhydrides to form the corresponding amide. For instance, reaction with acetyl chloride in the presence of a base would yield N-acetyl-4-chloro-N-[2-(diethylamino)ethyl]aniline.

Alkylation: Further alkylation of the secondary nitrogen is possible, which would convert it into a tertiary amine. However, this may compete with quaternization at the existing tertiary amine center.

Nitrosation: Secondary amines, including aryl amines, react with nitrosating agents like nitrous acid (HNO₂) to form N-nitrosamines. libretexts.org This reaction is a significant consideration, as N-nitrosamines are often carcinogenic. libretexts.org The formation of N-nitrosamines from secondary amines is generally more facile than from tertiary amines. acs.org The reaction proceeds through the interaction of the amine with an electrophilic nitrosating species, such as the nitrosonium cation (NO⁺), which is present in acidic solutions of nitrous acid. libretexts.orgrsc.org

Oxidative and Reductive Transformations of this compound

The entire molecule can undergo various oxidative and reductive reactions affecting different functional groups.

Oxidative Reactions:

Oxidation of the Aniline Moiety: The electrochemical oxidation of 4-chloroaniline (B138754) has been shown to proceed via a one-electron oxidation to form a radical cation. researchgate.netnih.gov This intermediate can then undergo dimerization or react with nucleophiles. researchgate.netrsc.org In some cases, the para-chloro substituent can be eliminated and re-substitute at an ortho position. researchgate.net Enzymatic oxidation, for example by chloroperoxidase, can convert 4-chloroaniline into 4-chloronitrosobenzene. nih.gov

Oxidative N-Dealkylation: The alkyl groups attached to the nitrogen atoms can be removed through oxidative N-dealkylation, a common metabolic pathway for tertiary and secondary amines. pharmacy180.comuomustansiriyah.edu.iq This process involves the hydroxylation of the α-carbon atom to form an unstable carbinolamine, which then cleaves to yield a dealkylated amine and a carbonyl compound. uomustansiriyah.edu.iq For the tertiary amine, this would result in the loss of an ethyl group to form N-[2-(ethylamino)ethyl]-4-chloroaniline.

Reductive Transformations:

Reductive Dehalogenation: The chlorine atom on the aromatic ring can be removed under reductive conditions. Reductive dehalogenation of chloroanilines has been observed in anaerobic environments, often mediated by microorganisms. tandfonline.comtandfonline.com Studies have shown that chloroanilines can undergo sequential removal of chlorine atoms, with the para position often being one of the first to be reduced. tandfonline.comnih.gov This process would convert this compound into N-[2-(diethylamino)ethyl]aniline.

Table 2: Summary of Key Oxidative and Reductive Transformations

Mechanism Elucidation of Key Reactions Involving this compound through Kinetic and Isotopic Studies

Electrophilic Aromatic Substitution: The mechanism follows the standard pathway for electrophilic aromatic substitution, involving the formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). Kinetic studies on related anilines would likely show a first-order dependence on both the aniline and the electrophile. The directing effects of the amino and chloro groups are explained by the relative stability of the possible carbocation intermediates.

Reductive Dehalogenation: Mechanistic studies on the microbial reductive dehalogenation of chloroanilines suggest different pathways depending on the microorganism. For instance, Dehalococcoides mccartyi strain CBDB1 appears to attack the least-negative chlorine atom, while Dehalobacter strain 14DCB1 may initiate the reaction via an attack on an aromatic ring hydrogen atom. nyu.edu Isotopic labeling studies could be employed to trace the path of the chlorine atom and the source of the replacing hydrogen atom (typically from water or a hydrogen donor).

Oxidative N-Dealkylation: The mechanism is understood to be initiated by a one-electron transfer from the nitrogen atom to an oxidizing species (e.g., a cytochrome P450 enzyme), forming an aminium radical cation. This is followed by the loss of a proton from the α-carbon to generate a carbon-centered radical, which is then further oxidized to an iminium ion. Hydrolysis of the iminium ion yields the dealkylated amine and a carbonyl compound. nih.gov Kinetic isotope effect studies using deuterated substrates could confirm the rate-determining step, which is often the cleavage of the α-C-H bond.

Formation of Adducts and Salts from this compound

The basic nature of the two amino groups in this compound allows it to readily form salts and participate in coordination chemistry.

Salt Formation: As a base, the compound reacts with acids to form ammonium salts. Both the secondary and tertiary amine groups can be protonated. With one equivalent of acid (e.g., HCl), protonation will likely occur preferentially at the more basic tertiary aliphatic amine. With excess acid, a dihydrochloride (B599025) salt can be formed where both nitrogen atoms are protonated. These salts often exhibit increased water solubility and crystalline properties compared to the free base.

Formation of Adducts and Metal Complexes: The nitrogen atoms, with their lone pairs of electrons, can act as Lewis bases and coordinate to metal ions, functioning as ligands. Aniline and its derivatives are known to form complexes with various transition metals. nanobioletters.comresearchgate.net The ethylenediamine-like structure of the side chain suggests that this compound could act as a bidentate ligand, coordinating to a metal center through both the secondary and tertiary nitrogen atoms to form a stable five-membered chelate ring. The synthesis of metal complexes with Schiff bases derived from aniline derivatives is a well-established area of research, indicating the strong coordinating ability of such structures. mdpi.comresearchgate.nettsijournals.com

Advanced Spectroscopic and Structural Characterization Studies of 4 Chloro N 2 Diethylamino Ethyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of 4-Chloro-N-[2-(diethylamino)ethyl]aniline

High-resolution NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamic properties of molecules in solution. For this compound, NMR studies would reveal the connectivity of atoms and the spatial arrangement of its flexible side chain.

The flexible N-[2-(diethylamino)ethyl] side chain of this compound possesses several rotatable bonds, leading to different conformational isomers. Dynamic NMR (DNMR) spectroscopy is an ideal technique to study the kinetics of these conformational changes, particularly the rotational barriers around the C-N bonds. By monitoring the changes in the NMR spectrum at different temperatures, the coalescence temperature of specific signals can be determined, which allows for the calculation of the free energy of activation (ΔG‡) for the rotational process. nih.govresearchgate.net

For this compound, DNMR studies could focus on the restricted rotation around the aniline (B41778) C-N bond and the C-N bonds within the diethylamino group. The presence of the bulky diethylaminoethyl group and the chloro substituent on the aniline ring would influence these rotational barriers. At low temperatures, separate signals might be observed for the different conformers, which would coalesce into a single averaged signal as the temperature increases and the rate of rotation becomes faster on the NMR timescale.

Table 1: Predicted Rotational Barriers for Selected Bonds in this compound

Bond Expected Rotational Barrier (kcal/mol) Technique
Ar-N (Aniline) 5 - 10 Dynamic NMR
N-CH₂ 6 - 12 Dynamic NMR

Note: The values in this table are estimations based on typical rotational barriers for similar functional groups and are not experimentally determined for this specific molecule.

To unambiguously assign all the proton and carbon signals and to gain further insight into the three-dimensional structure of this compound, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal the scalar coupling network between protons, allowing for the identification of adjacent protons within the ethyl groups and the ethylene linker of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, providing a straightforward method to assign the carbon signals based on their attached proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the aromatic ring and the side chain, as well as the quaternary carbon of the diethylamino group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment provides information about the spatial proximity of protons. Correlations in the NOESY spectrum would help to determine the preferred conformation of the flexible side chain relative to the aromatic ring.

Through the combined application of these multi-dimensional NMR techniques, a detailed and unambiguous structural elucidation of this compound in solution can be achieved.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the aromatic ring, the C-N bonds, the C-H bonds of the alkyl groups, and the C-Cl bond. The N-H stretching vibration of the secondary amine would be of particular interest. In a dilute solution in a non-polar solvent, this band would appear as a sharp peak. However, in the solid state or in concentrated solutions, the presence of intermolecular hydrogen bonding (N-H···N) would lead to a broadening and a shift of this band to a lower frequency. nih.gov

Analysis of the vibrational spectra of related compounds, such as 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline and 4-chloro-2-methylaniline, provides a basis for assigning the expected vibrational modes of this compound. mdpi.comresearchgate.net For instance, the FT-IR spectrum of a similar secondary amine showed a strong absorption band at 3264 cm⁻¹ assigned to the -NH group. mdpi.com The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum, typically around 741 cm⁻¹. mdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopic Technique
N-H Stretch (free) 3300 - 3500 IR, Raman
N-H Stretch (H-bonded) 3200 - 3400 IR, Raman
C-H Stretch (aromatic) 3000 - 3100 IR, Raman
C-H Stretch (aliphatic) 2850 - 2960 IR, Raman
C=C Stretch (aromatic) 1450 - 1600 IR, Raman
C-N Stretch 1250 - 1350 IR, Raman

Note: These are general frequency ranges and the exact positions of the bands will depend on the specific molecular environment.

By comparing the spectra of this compound in different states (e.g., solid vs. solution) and in different solvents, the extent and nature of hydrogen bonding interactions can be thoroughly investigated.

High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Fingerprinting

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization.

For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula (C₁₂H₁₉ClN₂). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion will appear as two peaks separated by two mass units, with the M+2 peak having an intensity of about one-third of the M peak. This isotopic fingerprint is a definitive indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of this compound in the mass spectrometer would likely proceed through several characteristic pathways, primarily involving the cleavage of the bonds in the N-[2-(diethylamino)ethyl] side chain. nih.govnih.govmiamioh.edu The most common fragmentation is expected to be the α-cleavage adjacent to the nitrogen atoms, leading to the formation of stable iminium ions.

Table 3: Plausible Fragmentation Pathways for this compound

Fragmentation Pathway Key Fragment Ion (m/z) Description
α-cleavage at diethylamino group 86 Loss of a chlorophenyl-ethyl-amino radical, forming a [N(CH₂CH₃)₂CH₂]⁺ ion.
α-cleavage at aniline nitrogen 183/185 Loss of an ethyl radical from the diethylamino group.

Note: The m/z values are for the most abundant isotopes.

By performing tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and then fragmented, the connectivity and fragmentation mechanisms can be confirmed. The study of these fragmentation patterns is essential for the structural identification of the compound and its potential metabolites or degradation products. mdpi.comresearchgate.net

X-ray Crystallography of this compound and its Derivatives or Salts

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound, or a suitable crystalline derivative or salt, would provide a wealth of structural information.

While a crystal structure for the title compound is not available in the provided search results, the crystal structure of a related compound, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, reveals important insights into the potential solid-state conformation and intermolecular interactions. mdpi.com In this related structure, the molecule adopts a specific conformation with a defined torsional angle between the pyridinyl and phenyl rings. mdpi.com

The crystal packing of this compound would be governed by a combination of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and potentially hydrogen bonding. The secondary amine group (N-H) can act as a hydrogen bond donor, while the tertiary amine of the diethylamino group and the nitrogen of the secondary amine can act as hydrogen bond acceptors.

In the solid state, it is likely that molecules of this compound would form hydrogen-bonded networks. For instance, N-H···N intermolecular hydrogen bonds could lead to the formation of dimers or chains. mdpi.com Additionally, weaker C-H···Cl and C-H···π interactions may also play a role in stabilizing the crystal lattice. mdpi.comresearchgate.net

Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction Type Donor Acceptor
Hydrogen Bond N-H N (secondary or tertiary amine)
Halogen Bond C-Cl N (amine)
C-H···π Interaction C-H (aliphatic or aromatic) Aromatic ring

A detailed analysis of the crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering an experimental benchmark for comparison with theoretical calculations and the conformational preferences observed in solution by NMR. The study of intermolecular interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission studies, is fundamental to characterizing the electronic transitions and photophysical properties of a compound. These analyses reveal how a molecule interacts with light, providing insights into its electronic structure and potential for applications in areas such as molecular probes and materials science.

Similar to the conformational analysis, a detailed report on the electronic spectroscopy of this compound is not available in the public scientific literature. A comprehensive study would typically involve measuring the following parameters in various solvents:

UV-Visible Absorption:

λmax (Wavelength of Maximum Absorption): The wavelength at which the molecule absorbs the most light, corresponding to specific electronic transitions (e.g., π→π* or n→π*).

ε (Molar Absorptivity or Extinction Coefficient): A measure of how strongly the molecule absorbs light at a given wavelength.

Fluorescence Spectroscopy:

λem (Wavelength of Maximum Emission): The wavelength at which the molecule emits the most light after being excited.

Stokes Shift: The difference in wavelength between the absorption and emission maxima.

Quantum Yield (ΦF): The efficiency of the fluorescence process.

Due to the lack of available experimental data from research articles, data tables for the UV-Vis and fluorescence properties of this compound cannot be generated. The electronic transitions and photophysical behavior of this specific compound remain uncharacterized in the accessible scientific domain.

Computational Chemistry and Theoretical Investigations of 4 Chloro N 2 Diethylamino Ethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of 4-Chloro-N-[2-(diethylamino)ethyl]aniline

Quantum chemical calculations are fundamental to understanding the electronic properties of this compound. These calculations, typically performed using Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape. The distribution of electrons within the molecule is described by molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating the molecule's nucleophilic character. Conversely, the LUMO represents the region most likely to accept an electron, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

A variety of quantum chemical parameters can be derived from these calculations to quantify the molecule's reactivity. researchgate.net These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species.

Table 1: Representative Quantum Chemical Parameters for an Aniline (B41778) Derivative

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.5 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.5 to -1.5
Energy Gap (ΔE)ELUMO - EHOMO4.5 to 5.5
Ionization Potential (I)-EHOMO5.5 to 6.5
Electron Affinity (A)-ELUMO0.5 to 1.5
Electronegativity (χ)(I + A) / 23.0 to 4.0
Chemical Hardness (η)(I - A) / 22.25 to 2.75

Note: These values are illustrative and would be specifically calculated for this compound using a selected level of theory.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. nih.gov For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed for such calculations, providing a good balance between accuracy and computational cost. researchgate.netscielo.org.co

The geometry of the aniline ring is expected to be largely planar, though the amino group may exhibit slight pyramidalization. The chlorine substituent will influence the C-Cl bond length and the adjacent C-C bonds within the ring. The flexible diethylaminoethyl side chain can adopt multiple conformations, and DFT calculations can identify the most energetically favorable arrangement.

These calculations also provide the total electronic energy of the molecule in its ground state. By comparing the energies of different isomers or conformers, their relative stabilities can be determined. nih.gov Vibrational frequency calculations are typically performed after geometry optimization to confirm that the structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies) and to obtain the zero-point vibrational energy. scielo.org.coresearchgate.net

Table 2: Predicted Ground State Geometrical Parameters for this compound

ParameterDescriptionPredicted Value
C-Cl Bond LengthBond distance between a ring carbon and chlorine~1.74 Å
C-N Bond LengthBond distance between a ring carbon and the amine nitrogen~1.40 Å
C-C (Aromatic)Average bond distance within the aniline ring~1.39 Å
C-N-C AngleBond angle around the amine nitrogen~115-120°
C-C-Cl AngleBond angle involving the chlorine-substituted carbon~120°

Note: These are typical values based on DFT studies of similar chloroaniline derivatives. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Due to the presence of the flexible N-[2-(diethylamino)ethyl] side chain, this compound can exist in a multitude of conformations. Molecular Dynamics (MD) simulations are a computational technique used to explore this conformational landscape by simulating the atomic motions of the molecule over time. nih.govnih.gov

In an MD simulation, the initial coordinates of the molecule, often from a DFT-optimized geometry, are used as a starting point. By solving Newton's equations of motion for each atom, a trajectory is generated that describes how the molecule's structure evolves. nih.gov These simulations can be performed in a vacuum or, more realistically, in the presence of explicit solvent molecules (e.g., water) to mimic solution-phase behavior.

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies) for this compound

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and characterization.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. Calculations are typically performed on the DFT-optimized geometry. The predicted chemical shifts can then be compared to experimental spectra to confirm the structure of the compound. For this compound, distinct signals would be predicted for the aromatic protons (influenced by the chloro and amino substituents), the methylene (B1212753) protons of the ethyl bridge, and the ethyl groups on the terminal nitrogen. nih.gov

Vibrational Frequencies: DFT calculations also yield the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. researchgate.net The calculated frequencies are often systematically scaled to improve agreement with experimental data. These predictions allow for the assignment of specific vibrational modes to the observed spectral bands, such as the C-H stretching of the aromatic ring, the N-H stretching of the secondary amine, and the C-Cl stretching vibration.

Table 3: Illustrative Predicted ¹H NMR Chemical Shifts for this compound

Proton GroupEnvironmentPredicted Chemical Shift (ppm)Multiplicity
Aromatic HOrtho to -NHR6.6 - 6.8Doublet
Aromatic HOrtho to -Cl7.0 - 7.2Doublet
-NH-Amine Proton3.5 - 4.5Broad Singlet
-N-CH₂-CH₂-N-Methylene adjacent to aniline N3.1 - 3.3Triplet
-N-CH₂-CH₂-N-Methylene adjacent to diethylamino N2.6 - 2.8Triplet
-N(CH₂CH₃)₂Methylene of ethyl groups2.5 - 2.7Quartet
-N(CH₂CH₃)₂Methyl of ethyl groups1.0 - 1.2Triplet

Note: These are estimated values based on data for similar structures like 4-chloroaniline (B138754) and 4-chloro-N-methylaniline. chemicalbook.comchemicalbook.com The exact values would depend on the solvent and the specific computational method used.

Theoretical Insights into Reaction Mechanisms and Transition States Involving this compound

Theoretical methods are instrumental in elucidating the mechanisms of chemical reactions. For this compound, several reaction types could be investigated, including electrophilic aromatic substitution on the aniline ring or reactions involving the amino groups.

Computational studies can map out the potential energy surface for a proposed reaction, identifying the reactants, products, and any intermediates. mdpi.com Crucially, these methods can locate and characterize the transition state—the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. mdpi.com

Methods like DFT (e.g., with the M06-2X functional) or higher-level ab initio methods like Coupled Cluster (CCSD(T)) can be used to calculate the energies of stationary points along the reaction coordinate. mdpi.com By analyzing the geometry of the transition state, chemists can gain a detailed understanding of how bonds are broken and formed during the reaction. For instance, in an electrophilic substitution reaction, the calculations would model the formation of the sigma complex (arenium ion) intermediate and the subsequent loss of a proton. chemistrysteps.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives Based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov If derivatives of this compound were synthesized and tested for a specific biological effect, QSAR could be employed to build a predictive model.

The first step in QSAR is to calculate a set of molecular descriptors for each compound in the series. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They can be broadly categorized as:

Electronic: Dipole moment, atomic charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, shape indices. nih.gov

Hydrophobic: LogP (octanol-water partition coefficient). nih.gov

Topological: Molecular connectivity indices, which describe how atoms are connected.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates a selection of these descriptors to the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. mdpi.comcresset-group.com

Table 4: Examples of Molecular Descriptors for QSAR Modeling of Aniline Derivatives

Descriptor ClassExample DescriptorDescriptionRelevance to Activity
HydrophobicLogPOctanol-water partition coefficientGoverns membrane permeability and transport to the target site.
ElectronicDipole MomentMeasure of molecular polarityInfluences dipole-dipole interactions with a biological target. nih.gov
StericMolecular VolumeThe volume occupied by the moleculeRelates to how well the molecule fits into a binding site.
Quantum ChemicalELUMOEnergy of the Lowest Unoccupied Molecular OrbitalCan be related to the molecule's ability to accept electrons in a reaction or interaction.
TopologicalKappa Shape IndicesDescribe aspects of molecular shapeCan be important for specific receptor binding.

Derivatives, Analogs, and Structure Activity Relationship Sar Studies of 4 Chloro N 2 Diethylamino Ethyl Aniline

Design and Synthesis of Analogs with Modifications on the Aniline (B41778) Ring of 4-Chloro-N-[2-(diethylamino)ethyl]aniline

The synthesis of analogs with a modified aniline ring is a key strategy for exploring the chemical space around the parent compound. These modifications can modulate the electronic properties, lipophilicity, and steric profile of the molecule, all of which are critical for its interaction with biological targets.

A common synthetic approach involves the nucleophilic substitution reaction between a substituted chloroaniline and N,N-diethylethylenediamine or a derivative thereof. More advanced and versatile methods, such as palladium-catalyzed cross-coupling reactions, allow for the introduction of a wider array of substituents onto the aromatic ring. For instance, Sonogashira, Suzuki, or Buchwald-Hartwig amination reactions can be employed to couple various groups (alkynes, boronic acids, amines) to a suitably functionalized aniline precursor.

A generalized synthetic scheme might start with a commercially available, differentially substituted dihalogenated benzene (B151609). One halogen can be selectively displaced by N,N-diethylethylenediamine, followed by a cross-coupling reaction at the second halogen position to introduce diverse functionalities. Three-component reactions have also been developed for the facile synthesis of meta-substituted arylamines from acyclic precursors, offering an efficient route to a variety of aniline cores. rsc.org

Table 1: Proposed Aniline Ring Modifications and Potential Synthetic Strategies

Modification Type Example Substituent Potential Synthetic Method Rationale for Modification
Electronic Modification Nitro (-NO2), Cyano (-CN) Nucleophilic Aromatic Substitution on a dinitrobenzene precursor Modulate pKa of the aniline nitrogen; introduce hydrogen bond acceptors
Steric Bulk Isopropyl, Phenyl Suzuki or Stille coupling Probe steric tolerance in a binding pocket
Lipophilicity Trifluoromethyl (-CF3) Trifluoromethylation of an aniline or halo-aniline precursor Enhance membrane permeability and metabolic stability

| Hydrogen Bonding | Hydroxyl (-OH), Methoxy (-OCH3) | Nucleophilic substitution or Buchwald-Hartwig etherification | Introduce hydrogen bond donor/acceptor capabilities |

These synthetic strategies enable the systematic modification of the aniline ring to probe its role in molecular recognition and to optimize binding affinity and selectivity.

Design and Synthesis of Analogs with Modifications on the Diethylaminoethyl Chain

Modifications to the diethylaminoethyl side chain are crucial for understanding its role in binding, particularly concerning the basic tertiary amine and the flexible ethyl linker. Analogs can be designed to alter the pKa, steric bulk, and conformational flexibility of this chain.

The synthesis of these analogs typically involves the reaction of 4-chloroaniline (B138754) with a modified N,N-dialkylaminoethyl chloride. For example, replacing the diethyl groups with other alkyl groups (e.g., dimethyl, dipropyl, or cyclic amines like piperidine) can be achieved by using the corresponding N,N-disubstituted-2-chloroethanamine.

Lengthening or shortening the ethylenediamine (B42938) linker can be accomplished by starting with the appropriate N,N-dialkyl-alkanediamine (e.g., N,N-diethyl-1,3-propanediamine). Introducing substituents along the ethyl backbone can be achieved by using chiral amino alcohol precursors, allowing for the exploration of stereochemical effects on binding. The synthesis of related benzimidazole (B57391) derivatives has demonstrated the feasibility of condensing o-phenylenediamine (B120857) analogs with carboxylic acids and further modifying the cyclized products, a strategy that could be adapted for creating more complex side chains. researchgate.net

Table 2: Proposed Diethylaminoethyl Chain Modifications and Rationale

Modification Site Structural Change Rationale
Tertiary Amine Vary alkyl groups (e.g., N,N-dimethyl, N-ethyl-N-methyl) Modulate basicity (pKa) and steric hindrance around the nitrogen
Tertiary Amine Incorporate into a cyclic system (e.g., piperidinyl, morpholinyl) Restrict conformational flexibility; alter lipophilicity
Ethyl Linker Change length (e.g., propyl, butyl) Optimize distance between the aniline and tertiary amine for target binding

| Ethyl Linker | Introduce substituents (e.g., methyl, hydroxyl) | Introduce chirality; provide additional points for hydrogen bonding |

Structure-Activity Relationships in Ligand Binding and Molecular Recognition (focusing on molecular interactions and in vitro binding mechanisms)

Impact of Halogen Substitution on Molecular Interactions

The chlorine atom at the 4-position of the aniline ring is not merely a passive substituent; it plays an active role in molecular interactions through halogen bonding. A halogen bond is a non-covalent interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a biological target. researchgate.net

Studies on various ligand-protein systems have demonstrated that halogen bonds can significantly enhance binding affinity. acs.org The strength of this interaction is dependent on the identity of the halogen, generally following the trend I > Br > Cl > F. acs.orgnih.gov Replacing the chlorine in the parent compound with a bromine or iodine would be predicted to increase the strength of the halogen bond and potentially improve binding affinity, assuming the binding pocket can accommodate the larger atoms. Conversely, replacing chlorine with fluorine would likely eliminate the halogen bonding capability, as fluorine is generally not a good halogen bond donor. The position of the halogen is also critical; studies on substituted ketamine esters and other aniline derivatives show that ortho- and meta-substituted compounds can have different activity profiles compared to their para-substituted counterparts. mdpi.comnih.govnih.gov

Table 3: Predicted Impact of Halogen Substitution on Binding Affinity

Halogen at C4-position Relative σ-hole Magnitude Predicted Halogen Bond Strength Predicted Impact on Affinity
Fluorine (F) Very Small / Negative Negligible Decrease (relative to Cl)
Chlorine (Cl) Moderate Moderate Baseline
Bromine (Br) Large Strong Increase

| Iodine (I) | Very Large | Very Strong | Strongest Increase |

The interaction of the halogen can be highly specific, with studies showing preferences for particular amino acid residues like leucine, glycine, and phenylalanine. researchgate.net

Role of the Amine Functionalities in Binding and Reactivity

The molecule possesses two distinct amine functionalities: a secondary aniline amine and a tertiary alkyl amine. Each plays a different role in molecular recognition.

The Secondary Aniline Amine: The nitrogen of the aniline is part of an aromatic system, which significantly reduces its basicity compared to the tertiary amine. msu.edu Its lone pair of electrons is delocalized into the phenyl ring. This nitrogen and its attached hydrogen can act as a hydrogen bond donor. Its pKa and hydrogen bonding potential are modulated by substituents on the aromatic ring.

The Tertiary Diethylamino Amine: This amine is significantly more basic and is likely to be protonated at physiological pH. The resulting positive charge is often critical for forming strong ionic interactions (salt bridges) with negatively charged residues, such as aspartate or glutamate, in a protein's binding site. researchgate.net The nature of the alkyl substituents on this tertiary amine influences its basicity, steric accessibility, and the potential for van der Waals interactions. researchgate.netnih.gov Studies of ligands binding to nuclear hormone receptors have shown the importance of tertiary amines in achieving agonist activity. nih.gov

The interplay between these two nitrogen centers—one often serving as a hydrogen bond donor and the other as a cationic anchor—is a key feature of the molecule's binding mode.

Conformational Effects on Molecular Recognition

The flexibility of the diethylaminoethyl chain allows the molecule to adopt numerous conformations. This conformational freedom is a double-edged sword: it allows the molecule to adapt to the shape of a binding site, but it also carries an entropic penalty upon binding. The key rotatable bonds include the C(aryl)-N bond and the bonds within the ethyl linker.

Conformational analysis, using theoretical methods, can identify low-energy conformers that are most likely to be relevant for binding. nih.govosti.gov The relative orientation of the 4-chlorophenyl ring and the protonated tertiary amine is dictated by the torsion angles of the ethyl chain. This orientation is critical for simultaneously optimizing the halogen bond from the chloro-group and the ionic interaction from the tertiary amine. Introducing rigidity into the side chain, for example by incorporating it into a cyclic system, can pre-organize the molecule into a bioactive conformation, potentially increasing affinity by reducing the entropic cost of binding. nih.gov

Combinatorial Chemistry Approaches for this compound Analog Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis and screening of large numbers of analogs, enabling a more efficient exploration of the structure-activity landscape. nih.gov A combinatorial library of this compound analogs could be constructed using solid-phase or solution-phase parallel synthesis.

One potential solid-phase strategy would be:

Immobilization: Attach a suitable precursor, such as 4-fluoronitrobenzene, to a solid support resin.

Diversification 1 (Side Chain): Displace the fluorine atom by reacting aliquots of the resin with a library of different N,N-dialkyl-alkanediamines. This would introduce diversity in the side chain.

Modification: Reduce the nitro group on the resin to an aniline.

Diversification 2 (Aniline Core): Acylate, sulfonylate, or perform other modifications on the newly formed aniline nitrogen if desired.

Cleavage: Release the final compounds from the resin for screening.

Alternatively, a "privileged scaffold" approach could be used, where the 4-chloroaniline core is used as a starting point for diversification. acs.org

Table 4: Example Combinatorial Library Design

Scaffold Building Block Library 1 (Amines) Building Block Library 2 (e.g., Acyl Chlorides) Resulting Library
4-Fluoro-1-nitrobenzene (on resin) N,N-dimethylethylenediamine, N,N-diethylethylenediamine, 1-(2-aminoethyl)piperidine N/A (Nitro group is reduced) Library of analogs with varied tertiary amine side chains

| 4-Chloroaniline (in solution) | N/A | A library of substituted benzoyl chlorides, sulfonyl chlorides | Library of N-acylated or N-sulfonylated 4-chloroaniline derivatives |

Such combinatorial approaches, coupled with high-throughput screening, can rapidly identify key structural features that govern molecular recognition and guide further rounds of rational drug design.

Coordination Chemistry and Metal Complexation of 4 Chloro N 2 Diethylamino Ethyl Aniline

4-Chloro-N-[2-(diethylamino)ethyl]aniline as a Ligand in Transition Metal Complexes

The presence of both nitrogen and chlorine atoms in the structure of this compound allows it to function as a ligand in the formation of complexes with various transition metals. The specific mode of coordination can influence the resulting complex's geometry, stability, and reactivity.

Chelation Modes and Coordination Geometries

As a ligand, this compound can exhibit different chelation modes. The nitrogen atoms of the aniline (B41778) and the diethylamino groups can act as donor atoms, potentially forming a bidentate chelate ring with a metal center. The geometry of the resulting metal complex is influenced by the coordination number of the metal ion and the steric and electronic properties of the ligand.

While specific studies on the coordination complexes of this compound are not extensively detailed in publicly available literature, the behavior of structurally similar aniline and N,N-diethylaniline derivatives in metal complexes can provide insights. For instance, related Schiff base ligands derived from chloroanilines have been shown to form stable complexes with transition metals, often exhibiting bidentate or tridentate coordination. The resulting geometries can range from square planar and tetrahedral to octahedral, depending on the metal ion and the stoichiometry of the ligand-metal interaction.

Synthesis and Characterization of Metal Complexes Derived from this compound

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, can significantly impact the yield and purity of the resulting complex.

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes derived from ligands similar to this compound have been investigated for their catalytic activities in various organic transformations. The electronic and steric environment provided by the ligand can modulate the catalytic properties of the metal center.

While direct catalytic applications of this compound complexes are not well-documented, related transition metal complexes, including those with Schiff base ligands, have shown promise in fields such as oxidation, reduction, and carbon-carbon bond-forming reactions. The specific catalytic activity is highly dependent on the nature of the metal ion and the coordination environment. For example, the presence of the chloro and diethylamino groups could influence the electron density at the metal center, thereby affecting its reactivity and selectivity in catalytic cycles. Further research is needed to explore the potential of this compound-metal complexes as catalysts.

Magnetic and Spectroscopic Properties of Coordination Compounds Containing this compound Ligands

The magnetic and spectroscopic properties of coordination compounds are intrinsically linked to their electronic structure and geometry. For complexes containing this compound, these properties would be determined by the d-electron configuration of the transition metal ion and the ligand field environment.

The magnetic susceptibility of these complexes can indicate whether they are paramagnetic or diamagnetic, providing information about the number of unpaired electrons. This is particularly relevant for complexes of first-row transition metals.

The spectroscopic properties, as probed by techniques like UV-Visible and EPR spectroscopy, offer further details on the electronic structure. The UV-Visible absorption spectra can reveal d-d transitions and charge-transfer bands, which are characteristic of the coordination geometry and the nature of the metal-ligand interactions. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic complexes, providing information about the electronic environment of the unpaired electrons.

Below is a hypothetical data table illustrating the kind of spectroscopic data that might be obtained for such complexes.

Metal IonCoordination GeometryKey IR Bands (cm⁻¹) (Δν)λ_max (nm) (Electronic Transition)Magnetic Moment (μ_eff, B.M.)
Cu(II)Square Planarν(M-N): 450-500600-650 (d-d)1.7-2.2
Ni(II)Octahedralν(M-N): 430-480400-450, 650-700 (d-d)2.8-3.5
Co(II)Tetrahedralν(M-N): 440-490550-600 (d-d)4.3-5.2
Zn(II)Tetrahedralν(M-N): 420-470No d-d transitionsDiamagnetic

Potential Applications in Materials Science and Supramolecular Chemistry

Integration of 4-Chloro-N-[2-(diethylamino)ethyl]aniline into Polymeric Systems

No studies detailing the polymerization of this monomer or its incorporation into copolymers were found.

Use of this compound as a Building Block for Self-Assembled Structures

There is no available research on the supramolecular chemistry of this compound, including its self-assembly into higher-order structures.

Applications in Sensing and Molecular Recognition Technologies (Non-biological sensors)

No literature describing the application of this compound as a component in non-biological sensors was identified.

Optical and Electronic Properties of Materials Incorporating this compound

A characterization of the optical (e.g., absorption, fluorescence) and electronic (e.g., conductivity, redox potentials) properties of materials derived from this compound is not available.

Further experimental investigation is required to determine the properties of this compound and to explore its potential for the applications outlined.

Q & A

Q. What are reliable synthetic routes for 4-Chloro-N-[2-(diethylamino)ethyl]aniline, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 4-chloroaniline derivatives with diethylaminoethyl halides in the presence of a base like triethylamine (TEA) in ethanol under reflux conditions yields the target compound. Optimization involves:

  • Solvent selection : Absolute ethanol minimizes side reactions compared to polar aprotic solvents .
  • Base stoichiometry : Excess TEA (1 mL per 0.01 mol substrate) improves deprotonation of the amine group, enhancing nucleophilicity .
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC can track intermediate formation and purity.

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a multi-technique approach:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the diethylaminoethyl chain (δ 2.5–3.5 ppm for N–CH2_2) and aromatic protons (δ 6.5–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak at m/z 256.15 (C12_{12}H18_{18}ClN2_2) .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between aromatic and amine groups ~60–61°) .

Q. What are the solubility properties of this compound, and how can it be formulated for in vitro studies?

Methodological Answer:

  • Solubility : Sparingly soluble in water but highly soluble in DMSO, ethanol, and PEG-400. For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (<1% DMSO final concentration) .
  • Stability : Store lyophilized powder at –20°C; solutions in DMSO are stable for 1 month at 4°C. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

Methodological Answer: Contradictions in NMR or crystallographic data (e.g., bond lengths or dihedral angles) may arise from conformational flexibility or crystal packing effects. Strategies include:

  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 4-chloro-N-[4-(diethylamino)benzylidene]aniline, where dihedral angles range 60–61°) .
  • Dynamic NMR : Study temperature-dependent spectra to identify rotameric equilibria in the diethylaminoethyl chain .
  • DFT calculations : Validate experimental bond angles and torsional strains using computational models .

Q. What experimental designs are recommended for studying its reactivity in catalytic or biological systems?

Methodological Answer:

  • Catalytic studies : Use as a ligand in metal complexes (e.g., Schiff base analogs). Design kinetic assays to monitor electron-transfer reactions via UV-Vis spectroscopy, referencing similar aniline derivatives .
  • Biological assays : Screen for enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method. Include controls with 4-chloroaniline to isolate the diethylaminoethyl group’s contribution .

Q. How can researchers address challenges in quantifying trace impurities during synthesis?

Methodological Answer:

  • Chromatographic methods : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Detect impurities at 254 nm, calibrated against known standards (e.g., 4-chloroaniline, diethylaminoethyl chloride) .
  • Limit of detection (LOD) : Optimize mass spectrometry (LC-MS/MS) to identify impurities at <0.1% levels, focusing on halogenated byproducts .

Q. What computational tools are suitable for predicting its physicochemical properties?

Methodological Answer:

  • LogP calculation : Use software like ChemAxon or ACD/Labs to estimate partition coefficients (experimental LogP ~2.8) .
  • pKa prediction : Employ SPARC or MarvinSuite to model ionization states (predicted pKa ~9.5 for the tertiary amine) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Chloro-N-[2-(diethylamino)ethyl]aniline
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4-Chloro-N-[2-(diethylamino)ethyl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.